8-Phenethyl-8-azaspiro[5.6]dodecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one is a spirocyclic compound known for its unique structure and potential applications in various fields. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the phenethyl group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenethyl-8-azaspiro[5One common method involves the use of 1,2,3-triazole intermediates, which are coupled to form the spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 8-Phenethyl-8-azaspiro[5.6]dodecan-7-one.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Phenethyl-8-azaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure can also influence the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azaspiro[5.6]dodecan-7-one:
8-Phenethyl-8-azaspiro[5.6]dodec-10-ene: Contains a double bond, which can alter its chemical properties and reactivity.
Uniqueness
8-Phenethyl-8-azaspiro[5.6]dodecan-7-one stands out due to the presence of the phenethyl group, which enhances its chemical diversity and potential for various applications. Its spirocyclic structure also contributes to its unique reactivity and stability.
Eigenschaften
CAS-Nummer |
89241-24-7 |
---|---|
Molekularformel |
C19H27NO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
8-(2-phenylethyl)-8-azaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C19H27NO/c21-18-19(12-5-2-6-13-19)14-7-8-15-20(18)16-11-17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2 |
InChI-Schlüssel |
HGCAFJXWLVNYKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCCCN(C2=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.